molecular formula C5H8N4O2 B1312716 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1142201-78-2

6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1312716
M. Wt: 156.14 g/mol
InChI Key: FJTQFNMCDOXSTE-UHFFFAOYSA-N
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Patent
US07285558B2

Procedure details

Hydrazine hydrate (12.7 ml) was added to a suspension 6-chloro-3-methyl-2,4(1H,3H)-pyrimidinedione (10 g) in ethanol (190 ml). The mixture was heated at 75° C. for 40 hours, cooled to room temperature. The yellow solid precipitated was filtered and dried give the subtitle compound (8.5 g). Mass: 156.76 (M+H).
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[NH:10][C:9](=[O:11])[N:8]([CH3:12])[C:7](=[O:13])[CH:6]=1>C(O)C>[NH:2]([C:5]1[NH:10][C:9](=[O:11])[N:8]([CH3:12])[C:7](=[O:13])[CH:6]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
12.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(N(C(N1)=O)C)=O
Name
Quantity
190 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The yellow solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC(N(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.